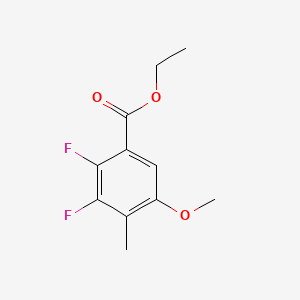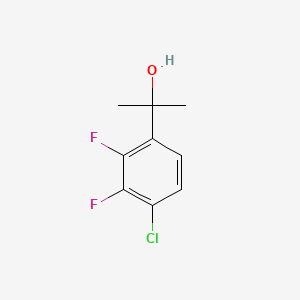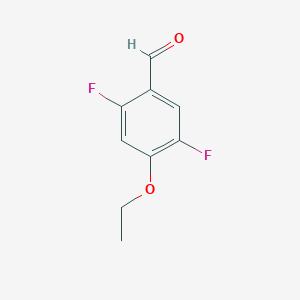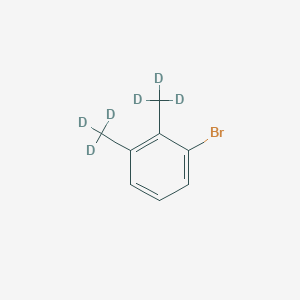
N,N-bis(2-chloroethyl)-7-methyl-2-phenyl-1,8-naphthyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-bis(2-chloroethyl)-7-methyl-2-phenyl-1,8-naphthyridin-4-amine is a synthetic organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes two chloroethyl groups, a methyl group, and a phenyl group attached to a naphthyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-7-methyl-2-phenyl-1,8-naphthyridin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine derivatives and suitable aldehydes or ketones.
Introduction of the Chloroethyl Groups: The chloroethyl groups are introduced via alkylation reactions using reagents like 2-chloroethylamine hydrochloride.
Attachment of the Methyl and Phenyl Groups: The methyl and phenyl groups are introduced through Friedel-Crafts alkylation and acylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
N,N-bis(2-chloroethyl)-7-methyl-2-phenyl-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: Under specific conditions, the compound can undergo cyclization reactions to form cyclic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the naphthyridine core.
科学研究应用
N,N-bis(2-chloroethyl)-7-methyl-2-phenyl-1,8-naphthyridin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N,N-bis(2-chloroethyl)-7-methyl-2-phenyl-1,8-naphthyridin-4-amine involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and inhibition of DNA replication and transcription. This can result in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy. The compound may also interact with specific molecular targets and pathways involved in cell signaling and regulation.
相似化合物的比较
Similar Compounds
N,N-bis(2-chloroethyl)methylamine: A related compound with similar chloroethyl groups but lacking the naphthyridine core.
Tris(2-chloroethyl)amine: Another nitrogen mustard compound with three chloroethyl groups.
Carmustine: An alkylating agent used in chemotherapy with a similar mechanism of action involving DNA cross-linking.
Uniqueness
N,N-bis(2-chloroethyl)-7-methyl-2-phenyl-1,8-naphthyridin-4-amine is unique due to its naphthyridine core, which imparts distinct chemical and biological properties
属性
CAS 编号 |
91860-18-3 |
|---|---|
分子式 |
C19H19Cl2N3 |
分子量 |
360.3 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-7-methyl-2-phenyl-1,8-naphthyridin-4-amine |
InChI |
InChI=1S/C19H19Cl2N3/c1-14-7-8-16-18(24(11-9-20)12-10-21)13-17(23-19(16)22-14)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
InChI 键 |
CSOWKJWYGFQORN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](3,5-di-tert-butyl-4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14019995.png)












